4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions using hexyl and methyl halides in the presence of a strong base.
Addition of the Methylene and Oxobutyl Groups: This step might involve aldol condensation or Michael addition reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Interference with Cellular Processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hexyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methylene and oxobutyl groups.
2-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the hexyl group.
4-Hexyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the methyl and methylene-oxobutyl groups.
Uniqueness
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
135420-37-0 |
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Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-hexyl-2-methyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H27NO3/c1-5-7-8-9-12-21-17-11-10-16(19(22)14(3)6-2)13-18(17)24-15(4)20(21)23/h10-11,13,15H,3,5-9,12H2,1-2,4H3 |
InChI Key |
FORIHNKYIUHMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)C(=C)CC)OC(C1=O)C |
Origin of Product |
United States |
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